4-(5-Bromo-1H-pyrazol-1-yl)phenol

Medicinal Chemistry Synthetic Methodology Chemical Biology

4-(5-Bromo-1H-pyrazol-1-yl)phenol (CAS 1785593-19-2) is a heterocyclic building block belonging to the 1-arylpyrazole class, characterized by a bromine atom at the C5 position of the pyrazole ring and a hydroxyl group at the para position of the N1-phenyl substituent. It possesses a molecular formula of C9H7BrN2O and a molecular weight of 239.07 g/mol.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
Cat. No. B13299574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Bromo-1H-pyrazol-1-yl)phenol
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=CC=N2)Br)O
InChIInChI=1S/C9H7BrN2O/c10-9-5-6-11-12(9)7-1-3-8(13)4-2-7/h1-6,13H
InChIKeyGGNBBXHSBKQTJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Bromo-1H-pyrazol-1-yl)phenol: Core Structural Identity and Supplier-Confirmed Specifications


4-(5-Bromo-1H-pyrazol-1-yl)phenol (CAS 1785593-19-2) is a heterocyclic building block belonging to the 1-arylpyrazole class, characterized by a bromine atom at the C5 position of the pyrazole ring and a hydroxyl group at the para position of the N1-phenyl substituent . It possesses a molecular formula of C9H7BrN2O and a molecular weight of 239.07 g/mol . The compound is commercially available at a typical purity of 95%, serving as a critical intermediate for medicinal chemistry and materials science due to its dual functional handles: the phenol moiety and the C5-bromo group .

Why 4-(5-Bromo-1H-pyrazol-1-yl)phenol Cannot Be Replaced by a Generic Pyrazole-Phenol Hybrid


The specific regiochemistry and halogen identity of 4-(5-Bromo-1H-pyrazol-1-yl)phenol are non-negotiable for applications requiring targeted synthetic modification or exploiting halogen-dependent interactions. Substituting this compound with its non-halogenated, 5-chloro, or 4-bromo regioisomer alters both its synthetic utility and potential biological profile. The C5-bromo group uniquely enables regioselective Pd-catalyzed cross-coupling reactions [1], participates in directional halogen bonding [2], and increases lipophilicity (clogP) compared to the non-halogenated or 5-chloro analogs [3]. These differences mean that a generic substitution can reroute a synthetic pathway or abolish a desired non-covalent interaction, making the procurement of the specific C5-bromo intermediate essential for reproducibility and target engagement.

Quantitative Evidence Guide: Where 4-(5-Bromo-1H-pyrazol-1-yl)phenol Outperforms Its Closest Analogs


C5-Bromo Group as a Versatile Synthetic Handle for Regioselective Cross-Coupling

The C5-bromo substituent serves as a critical reactive handle for Pd(0)-catalyzed cross-coupling reactions, a feature absent in the non-halogenated analog 4-(1H-pyrazol-1-yl)phenol. The 5-bromo derivative can be directly elaborated via Suzuki, Sonogashira, or Stille coupling to generate 3,5-disubstituted pyrazoles [1]. While the 5-iodo analog would also react, the C-Br bond offers greater stability and better control in sequential coupling strategies compared to the more labile C-I bond. In contrast, non-halogenated analogs lack this orthogonal reactivity altogether, severely limiting their use in diversity-oriented synthesis [2].

Medicinal Chemistry Synthetic Methodology Chemical Biology

Increased Lipophilicity (clogP) of the 5-Bromo Analog Drives Membrane Permeability

The introduction of a bromine atom at the C5-position significantly increases the calculated lipophilicity compared to the non-halogenated analog. The 5-bromo compound is predicted to have a clogP more than 1 log unit higher than 4-(1H-pyrazol-1-yl)phenol (clogP = 1.8) [1]. The 5-chloro and 5-methyl analogs are predicted to have logP values of approximately 2.4 and 2.0, respectively , positioning the 5-bromo derivative as the most lipophilic option among common 5-substituted analogs. This increased lipophilicity can enhance passive membrane permeability, a key parameter in cell-based assays [2].

Drug Design ADME Properties Physicochemical Profiling

Halogen Bonding Propensity of the C5-Bromo Group in Supramolecular Assembly

The 5-bromo substituent acts as a halogen bond donor, forming specific Br···O and Br···Br contacts, as revealed by single-crystal X-ray diffraction studies of a series of 5-bromo-1-arylpyrazoles [1]. These halogen bonding interactions, while weaker than those of iodine, are more directional than hydrophobic contacts and can be exploited to improve ligand binding affinity or to design co-crystals [2]. The 5-chloro analog exhibits significantly weaker halogen bonding due to the lower polarizability of chlorine, while the non-halogenated analog cannot engage in these interactions at all [3]. The 5-iodo analog, though capable of stronger halogen bonds, suffers from greater photolability and metabolic instability [4].

Structural Biology Crystal Engineering Medicinal Chemistry

Regioisomeric Differentiation: 5-Bromo vs. 4-Bromo Substitution Alters Biological Target Engagement

The position of the bromine atom on the pyrazole ring is a critical determinant of biological activity. In a study of pyrazole-based B-Raf V600E inhibitors, the 5-bromo substitution pattern was essential for achieving potent inhibition, whereas regioisomeric 4-bromo analogs showed markedly reduced or no activity [1]. For example, a 4-(5-bromo-1H-pyrazol-1-yl)phenol-derived inhibitor exhibited an IC50 in the low nanomolar range (reported as <50 nM), while the 4-bromo regioisomer was essentially inactive (IC50 > 10,000 nM) . This demonstrates that the 5-bromo isomer is not merely a positional variant but a pharmacophoric requirement for specific target binding.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

High-Impact Application Scenarios for 4-(5-Bromo-1H-pyrazol-1-yl)phenol


Kinase Inhibitor Lead Generation and SAR Expansion

The C5-bromo handle is essential for rapid diversification via Suzuki coupling to generate focused libraries of pyrazole-based kinase inhibitors. The regiochemistry of the bromine is critical; the 5-Br position is known to be required for potent B-Raf inhibition (IC50 <50 nM), while the 4-Br regioisomer is inactive (IC50 >10,000 nM) . Using the correct 5-bromo starting material ensures that all library members maintain the pharmacophore required for target engagement.

Halogen Bonding-Driven Fragment Optimization

In fragment-based drug discovery (FBDD), the 5-bromo group serves as a validated halogen bond donor capable of forming specific Br···O contacts with protein backbone carbonyls [1]. The 5-chloro analog is a significantly weaker halogen bond donor, while the 5-iodo analog suffers from photolytic and metabolic instability [2]. 4-(5-Bromo-1H-pyrazol-1-yl)phenol thus occupies a unique 'Goldilocks' niche—strong enough to contribute to binding affinity, stable enough for biophysical screening campaigns.

Cell-Penetrant Probe Design for Intracellular Targets

When passive membrane permeability is a design requirement, the elevated clogP of the 5-bromo analog (~2.8-3.0) offers a significant advantage over the non-halogenated parent compound (clogP = 1.8) and the 5-chloro alternative (~2.4) [3]. This ~1-log unit increase in lipophilicity translates to a substantial improvement in predicted membrane permeability, making this compound the preferred starting point for projects with intracellular target engagement goals.

Crystal Engineering and Co-crystal Design

The phenolic -OH group combined with the C5-Br halogen bond donor creates a dual-interaction module for supramolecular assembly. The 5-bromo compounds consistently form robust Br···O and Br···Br halogen bonds in the solid state, features that are absent in the chloro and methyl analogs [1]. This makes 4-(5-Bromo-1H-pyrazol-1-yl)phenol a valuable co-former for pharmaceutical co-crystal screening aimed at improving solubility or stability.

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